(S)-1-(3-Fluororopyridin-2-yl)ethylamine-d3 Hydrochloride
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Overview
Description
(S)-1-(3-Fluororopyridin-2-yl)ethylamine-d3 Hydrochloride is a deuterated analog of a fluorinated pyridine derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(3-Fluororopyridin-2-yl)ethylamine-d3 Hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-fluoropyridine and (S)-1-ethylamine.
Deuteration: The deuterium atoms are introduced through a deuteration process, which may involve the use of deuterated reagents or solvents.
Coupling Reaction: The fluoropyridine and deuterated ethylamine are coupled under specific reaction conditions, often involving a catalyst and controlled temperature.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the amine with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar steps but optimized for efficiency and yield. This may include continuous flow reactors, automated synthesis, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
(S)-1-(3-Fluororopyridin-2-yl)ethylamine-d3 Hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can modify the fluoropyridine ring or the ethylamine group.
Substitution: The fluorine atom on the pyridine ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) or organolithium compounds.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can introduce various functional groups onto the pyridine ring.
Scientific Research Applications
(S)-1-(3-Fluororopyridin-2-yl)ethylamine-d3 Hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its interactions with biological targets and potential as a biochemical probe.
Medicine: Investigated for its potential therapeutic properties, including as a precursor to drug candidates.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (S)-1-(3-Fluororopyridin-2-yl)ethylamine-d3 Hydrochloride involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets and modulating their activity, which can influence various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
(S)-1-(3-Fluoropyridin-2-yl)ethylamine: The non-deuterated analog of the compound.
(S)-1-(3-Chloropyridin-2-yl)ethylamine: A similar compound with a chlorine atom instead of fluorine.
(S)-1-(3-Bromopyridin-2-yl)ethylamine: A brominated analog.
Uniqueness
The deuterated version, (S)-1-(3-Fluororopyridin-2-yl)ethylamine-d3 Hydrochloride, is unique due to the presence of deuterium atoms, which can influence the compound’s metabolic stability and pharmacokinetic properties. This makes it particularly valuable in drug development and metabolic studies.
Properties
CAS No. |
1346617-24-0 |
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Molecular Formula |
C7H10ClFN2 |
Molecular Weight |
179.638 |
IUPAC Name |
(1S)-2,2,2-trideuterio-1-(3-fluoropyridin-2-yl)ethanamine;hydrochloride |
InChI |
InChI=1S/C7H9FN2.ClH/c1-5(9)7-6(8)3-2-4-10-7;/h2-5H,9H2,1H3;1H/t5-;/m0./s1/i1D3; |
InChI Key |
MPEHHZCSUKROFX-CEXUAIMXSA-N |
SMILES |
CC(C1=C(C=CC=N1)F)N.Cl |
Synonyms |
(αS)-3-Fluoro-α-(methyl-d3)-2-pyridinemethanamine Hydrochloride; (1S)-1-(3-Fluororopyridin-2-yl)ethanamine-d3 Hydrochloride; |
Origin of Product |
United States |
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